molecular formula C14H14ClN5O B15118215 N-(3-chloro-4-methoxyphenyl)-9-ethyl-9H-purin-6-amine

N-(3-chloro-4-methoxyphenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B15118215
M. Wt: 303.75 g/mol
InChI Key: DWVBLEJIHHRFPB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3-chloro-4-methoxyphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-9-ethyl-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the 3-chloro-4-methoxyphenyl Group: This step involves the substitution reaction where the purine core is reacted with 3-chloro-4-methoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-9-ethyl-9H-purin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(4-chlorophenyl)-4-hydroxybenzamide
  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C14H14ClN5O/c1-3-20-8-18-12-13(16-7-17-14(12)20)19-9-4-5-11(21-2)10(15)6-9/h4-8H,3H2,1-2H3,(H,16,17,19)

InChI Key

DWVBLEJIHHRFPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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